molecular formula C7H12ClNO2 B1476692 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one CAS No. 1865987-71-8

2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one

Cat. No. B1476692
CAS RN: 1865987-71-8
M. Wt: 177.63 g/mol
InChI Key: PHZFLHUYKYHPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one, also known as chloro-methoxyazetidine, is an organic compound with a wide range of applications in the field of organic chemistry. It is a cyclic secondary amine with a molecular formula of C5H9ClNO. It is a colorless solid with a molecular weight of 146.6 g/mol. It is soluble in water, ethanol, and ether. Chloro-methoxyazetidine has been used in a variety of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

Chloro-methoxyazetidine has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It has also been used in the synthesis of peptides and other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-onexyazetidine is not completely understood. However, it is thought to act as a nucleophile, attacking electrophilic substrates such as carbonyl compounds. It is also thought to be involved in the formation of hydrogen bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-onexyazetidine have not been extensively studied. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the biosynthesis of fatty acids. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-onexyazetidine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. The main limitation is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

For research on 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-onexyazetidine include the development of new synthetic methods for its synthesis, the investigation of its biochemical and physiological effects, and the exploration of its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research could be conducted to explore its potential use as a building block for the synthesis of other organic compounds. Finally, further research could be conducted to explore its potential use as a catalyst for the synthesis of various organic compounds.

properties

IUPAC Name

2-chloro-1-(3-methoxyazetidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-5(8)7(10)9-3-6(4-9)11-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZFLHUYKYHPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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